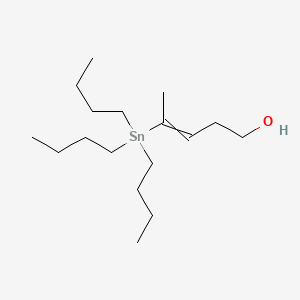![molecular formula C17H14Br2N2O5 B12542813 N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine CAS No. 143391-43-9](/img/structure/B12542813.png)
N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine is a complex organic compound characterized by the presence of bromine, nitro, and glycine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine typically involves multiple steps, starting with the bromination of a suitable precursor. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The nitro group is introduced through nitration, which involves the reaction of the precursor with a nitrating agent such as nitric acid. The final step involves the coupling of the brominated and nitrated intermediate with glycine under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and nitration processes, followed by purification steps to isolate the final product. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylglycine derivatives.
Wissenschaftliche Forschungsanwendungen
N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect cellular pathways and processes, resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}alanine: Similar structure but with alanine instead of glycine.
N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}serine: Similar structure but with serine instead of glycine.
Uniqueness
N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine is unique due to the presence of the glycine moiety, which can influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
143391-43-9 |
|---|---|
Molekularformel |
C17H14Br2N2O5 |
Molekulargewicht |
486.1 g/mol |
IUPAC-Name |
2-[4-[2,3-dibromo-3-(4-nitrophenyl)propanoyl]anilino]acetic acid |
InChI |
InChI=1S/C17H14Br2N2O5/c18-15(10-3-7-13(8-4-10)21(25)26)16(19)17(24)11-1-5-12(6-2-11)20-9-14(22)23/h1-8,15-16,20H,9H2,(H,22,23) |
InChI-Schlüssel |
WDQAAPPZMCNHDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C(C(=O)C2=CC=C(C=C2)NCC(=O)O)Br)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-4-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]benzoic acid](/img/structure/B12542743.png)
phosphane](/img/structure/B12542746.png)
![Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate](/img/structure/B12542748.png)
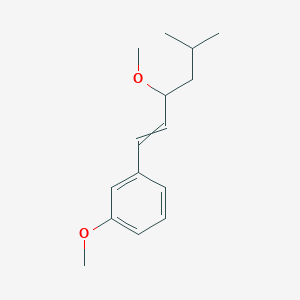

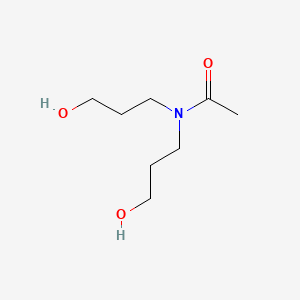
![(2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B12542785.png)
![1,7,7-Triphenylbicyclo[2.2.1]heptane](/img/structure/B12542787.png)
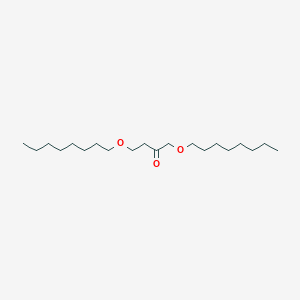
![2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide](/img/structure/B12542799.png)
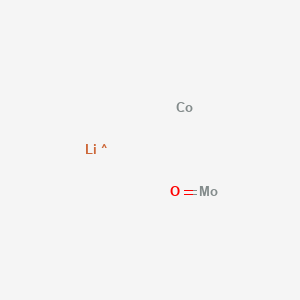
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12542805.png)
![3,3'-Oxybis[2-(4-methoxyphenyl)-3-methyloxetane]](/img/structure/B12542816.png)
